6,7-Diethoxyquinolin-4(1H)-one

Beschreibung

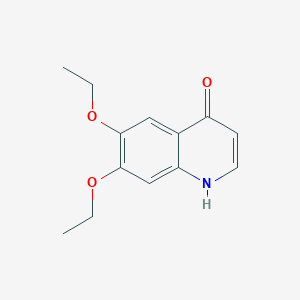

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-diethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-12-7-9-10(8-13(12)17-4-2)14-6-5-11(9)15/h5-8H,3-4H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAMEAXRFCKPAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576695 |

Source

|

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127285-58-9 |

Source

|

| Record name | 6,7-Diethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6,7-Diethoxyquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6,7-diethoxyquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinolinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] This document details a robust synthetic protocol based on the Gould-Jacobs reaction, offering insights into the underlying mechanism and experimental considerations. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the target compound through modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of quinolinone derivatives and the development of novel therapeutic agents.

Introduction: The Significance of the Quinolone Scaffold

The quinolone and quinolin-4(1H)-one skeletons are fundamental building blocks in the design of a multitude of biologically active molecules.[3] Their planar structure and potential for diverse functionalization allow for fine-tuning of their pharmacological profiles. The 6,7-dialkoxy substitution pattern, in particular, is a common feature in many potent therapeutic agents. The dimethoxy analogue of the title compound, 6,7-dimethoxyquinolin-4(1H)-one, is a key intermediate in the synthesis of several kinase inhibitors investigated in oncology.[4][5] The diethoxy derivative, 6,7-diethoxyquinolin-4(1H)-one, represents a valuable analogue for structure-activity relationship (SAR) studies, potentially offering altered pharmacokinetic and pharmacodynamic properties.

This guide will focus on the practical synthesis of 6,7-diethoxyquinolin-4(1H)-one via the Gould-Jacobs reaction, a classical and reliable method for the construction of the 4-hydroxyquinoline core. We will delve into the mechanistic intricacies of this reaction and provide a detailed, step-by-step protocol. The second part of this guide will be dedicated to the comprehensive characterization of the synthesized molecule, employing a suite of analytical techniques to confirm its identity, purity, and structural integrity.

Synthesis of 6,7-Diethoxyquinolin-4(1H)-one via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[3] The reaction proceeds in two key stages: an initial condensation to form a diethyl anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[6]

Reaction Mechanism

The synthesis of 6,7-diethoxyquinolin-4(1H)-one begins with the nucleophilic attack of the amino group of 3,4-diethoxyaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the intermediate, diethyl ((3,4-diethoxyanilino)methylene)malonate. The subsequent thermal cyclization is a pericyclic reaction that occurs at elevated temperatures, leading to the formation of the quinoline ring system and another molecule of ethanol. The resulting ethyl 4-hydroxy-6,7-diethoxyquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-oxo form. While not performed in the presented protocol, subsequent hydrolysis of the ester and decarboxylation can yield the parent 6,7-diethoxyquinolin-4(1H)-one.

Diagram of the Gould-Jacobs Reaction Mechanism:

Sources

- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Diethoxyquinolin-4(1H)-one

Introduction: The Quinolin-4(1H)-one Scaffold and Its Significance

The quinolin-4(1H)-one core structure is a privileged scaffold in medicinal chemistry and drug development.[1] As a class, these compounds, particularly the fluoroquinolones, are renowned for their broad-spectrum antibacterial activity, which they achieve by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] The core structure's versatility allows for substitutions at various positions, leading to a wide array of biological activities. The 6,7-dialkoxy substitution pattern, in particular, is a known feature in various biologically active molecules, including kinase inhibitors used in oncology.[3][4]

This guide focuses on a specific, less-documented derivative: 6,7-Diethoxyquinolin-4(1H)-one . Due to the scarcity of direct experimental data for this compound, this document will provide a comprehensive analysis of its expected physicochemical properties. This analysis is built upon a foundation of established chemical principles and comparative data from its closest structural analogue, 6,7-dimethoxyquinolin-4(1H)-one , providing researchers with a robust, predictive framework for their work.

Molecular Structure and Chemical Identity

The foundational step in understanding any chemical entity is to define its structure and identifiers. 6,7-Diethoxyquinolin-4(1H)-one is characterized by a bicyclic quinolone core with two ethoxy groups (-OCH₂CH₃) at positions 6 and 7 of the benzene ring. The molecule exists in tautomeric equilibrium with its enol form, 6,7-diethoxyquinolin-4-ol, though the keto form is generally more stable.[1]

| Identifier | Data for 6,7-Diethoxyquinolin-4(1H)-one (Predicted/Inferred) | Data for 6,7-Dimethoxyquinolin-4(1H)-one (Reference Analogue) |

| IUPAC Name | 6,7-diethoxyquinolin-4(1H)-one | 6,7-dimethoxy-1H-quinolin-4-one[5] |

| Molecular Formula | C₁₃H₁₅NO₃ | C₁₁H₁₁NO₃[5][6] |

| Molecular Weight | 233.26 g/mol | 205.21 g/mol [5][6] |

| Canonical SMILES | CCOC1=C(C=C2C(=C1)C(=O)C=CN2)OCC | COC1=C(C=C2C(=C1)C(=O)C=CN2)OC[5] |

| InChI Key | (Predicted) | QOGPNCUTXVZQSL-UHFFFAOYSA-N[5] |

| CAS Number | Not Assigned | 13425-93-9[5][6] |

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key predicted properties for 6,7-diethoxyquinolin-4(1H)-one, benchmarked against its dimethoxy analogue.

| Property | Predicted Value for 6,7-Diethoxyquinolin-4(1H)-one | Experimental/Predicted Value for 6,7-Dimethoxyquinolin-4(1H)-one | Scientific Rationale for Prediction |

| Melting Point | Lower than 227-231 °C | 227-231 °C[3][6] | The larger, more flexible ethoxy groups can disrupt crystal lattice packing compared to the compact methoxy groups, typically leading to a lower melting point. |

| Aqueous Solubility | Very Low | Low (log S = -3.33 to -4.58)[3] | The addition of two extra ethyl groups significantly increases the molecule's lipophilicity (hydrophobicity), which will further decrease its solubility in water. |

| LogP | > 1.96 | 1.5–1.96[3] | The partition coefficient (LogP) is a measure of lipophilicity. Each additional methylene group (CH₂) typically increases the LogP value, thus the diethoxy derivative is expected to be more lipophilic. |

| pKa | ~4.3 | ~4.26 (Predicted)[3][6] | The pKa is primarily influenced by the quinolone core's ability to be protonated. The electronic effect of ethoxy groups is very similar to methoxy groups, so the pKa is predicted to be nearly identical. |

| Hydrogen Bond Donors | 1 (from N-H) | 1[3] | Both molecules possess one hydrogen bond donor in the quinolone ring. |

| Hydrogen Bond Acceptors | 4 (C=O, Nitrogen, two ether Oxygens) | 4[3] | Both molecules have the same number of hydrogen bond accepting atoms. |

Synthesis and Characterization Workflow

While a specific synthesis for 6,7-diethoxyquinolin-4(1H)-one is not prominently documented, its synthesis can be confidently predicted based on well-established methods for constructing the 4-quinolone core, such as the Gould-Jacobs reaction.[7] The logical starting material would be 3,4-diethoxyaniline.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and classical method for synthesizing 4-hydroxyquinolines (which are tautomers of quinolin-4-ones) from an aniline derivative.[7]

-

Condensation: 3,4-Diethoxyaniline is reacted with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate vinylogous amide.

-

Thermal Cyclization: The intermediate is heated to a high temperature (typically in a high-boiling solvent like diphenyl ether). This induces an intramolecular cyclization onto the aromatic ring.

-

Saponification & Decarboxylation: The resulting ester is hydrolyzed (saponified) to a carboxylic acid using a base (e.g., NaOH), followed by acidification and heating to induce decarboxylation, yielding the final 6,7-diethoxyquinolin-4(1H)-one product.

Protocol: Analytical Characterization

Post-synthesis, a rigorous characterization protocol is essential to confirm the identity and purity of the compound.

-

Chromatography (TLC/LC-MS):

-

Objective: Assess reaction completion and purity of the final product.

-

Method: Thin-Layer Chromatography (TLC) on silica gel plates with a mobile phase such as Ethyl Acetate/Hexane. Liquid Chromatography-Mass Spectrometry (LC-MS) provides simultaneous purity analysis (UV trace) and mass confirmation.

-

Expected Result: A single spot on TLC and a single peak in the LC chromatogram with a mass corresponding to the [M+H]⁺ ion of the product (m/z = 234.11).

-

-

Melting Point Determination:

-

Objective: Determine the melting point as a physical constant and indicator of purity.

-

Method: Use a standard melting point apparatus. A sharp melting range indicates high purity.

-

Expected Result: As reasoned above, a melting point slightly lower than that of the dimethoxy analogue (227-231 °C) is anticipated.

-

-

Spectroscopic Analysis (NMR, IR, MS):

-

Objective: Confirm the precise chemical structure.

-

Method:

-

¹H NMR: To identify all proton environments.

-

¹³C NMR: To identify all unique carbon environments.

-

FT-IR: To identify key functional groups.

-

HRMS: To confirm the exact molecular formula.

-

-

Expected Results: Detailed in the following section.

-

Predicted Spectroscopic Profile

Spectroscopy provides a detailed fingerprint of a molecule's structure. The expected spectral data for 6,7-diethoxyquinolin-4(1H)-one can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating organic structures. The predicted shifts are based on known values for similar quinoline and alkoxybenzene structures.[8][9][10]

-

¹H NMR (Proton NMR):

-

Ethoxy Protons: Two distinct signals are expected for each ethoxy group. A triplet around ~1.4-1.5 ppm (CH₃, 6H total) coupled to the methylene protons, and a quartet around ~4.1-4.2 ppm (OCH₂, 4H total) coupled to the methyl protons.

-

Aromatic Protons: Two singlets are expected for the protons at the C5 and C8 positions on the benzene portion of the ring, likely in the ~7.0-7.5 ppm region.

-

Quinolone Protons: Two doublets are expected for the protons at the C2 and C3 positions, likely between ~6.2-6.5 ppm (C3-H) and ~7.8-8.1 ppm (C2-H).

-

Amide Proton: A broad singlet for the N-H proton, typically downfield (>11 ppm ), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Ethoxy Carbons: Two signals are expected: ~15 ppm (CH₃) and ~65 ppm (OCH₂).

-

Aromatic & Quinolone Carbons: Multiple signals between ~98-155 ppm .

-

Carbonyl Carbon: A signal for the C4-keto group is expected to be significantly downfield, around ~175-180 ppm .

-

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

FT-IR: Key vibrational stretches would confirm functional groups.

-

~3200-3000 cm⁻¹: N-H stretch (can be broad).

-

~3000-2850 cm⁻¹: C-H stretches from the ethoxy and aromatic groups.

-

~1650-1630 cm⁻¹: A strong C=O (amide/ketone) stretch, characteristic of the 4-quinolone system.

-

~1600-1450 cm⁻¹: C=C aromatic ring stretches.

-

~1250-1000 cm⁻¹: C-O ether stretches.

-

-

Mass Spectrometry (MS):

-

EI-MS: The molecular ion peak (M⁺) would be observed at m/z = 233.

-

ESI-MS: The protonated molecule [M+H]⁺ would be observed at m/z = 234. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition C₁₃H₁₅NO₃.

-

Conclusion for the Research Professional

While 6,7-diethoxyquinolin-4(1H)-one remains a sparsely characterized molecule in public literature, its physicochemical properties and spectral profile can be predicted with high confidence through expert analysis of its structural components and comparison with well-documented analogues. This guide provides a comprehensive, data-driven framework to support its synthesis, characterization, and subsequent use in research and development. The provided protocols for synthesis and analysis offer a self-validating system to ensure the integrity of the material, empowering scientists to confidently incorporate this compound into their discovery workflows.

References

-

Hu, W., Lin, J.-P., Song, L.-R., & Long, Y.-Q. (2015). A Cu-catalyzed formation of 4-quinolones from simple and readily available anilines and alkynes. Organic Letters, 17(6), 1268-1271. Available at: [Link]

-

Xu, X., & Zhang, X. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters, 20(7), 1829-1833. Available at: [Link]

-

Szychowski, J., & Staszewska-Krajewska, O. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 646. Available at: [Link]

- Protheragen. (n.d.). 4-Hydroxy-6,7-dimethoxyqunioline.

-

Xu, X., & Zhang, X. (2017). Direct Synthesis of 4-Quinolones via Copper-Catalyzed Anilines and Alkynes. Organic Letters, 19(18), 4984–4987. Available at: [Link]

- Benchchem. (n.d.). 6,7-Dimethoxyquinolin-4-ol.

- EvitaChem. (n.d.). 6,7-Dimethoxyquinolin-4-ol.

-

ACS Publications. (2017). Direct Synthesis of 4-Quinolones via Copper-Catalyzed Anilines and Alkynes. Organic Letters. Available at: [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 6,7-Dimethoxyquinolin-4-ol.

- LookChem. (n.d.). 6,7-Dimethoxyquinolin-4-ol.

- SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone.

- National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed Central.

- National Institutes of Health. (n.d.). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 6-Methoxyquinoline(5263-87-6) 1H NMR spectrum.

- BLDpharm. (n.d.). N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

- Osyanin, V. A., Ivleva, E. A., Osipov, D. V., & Klimochkin, Y. N. (2011). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47(7), 868-875.

-

Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

- University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Department of Chemistry and Biochemistry.

- ResearchGate. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- ResearchGate. (n.d.). Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach.

- PubChemLite. (n.d.). 4(1h)-quinolone, 1-vinyl- (C11H9NO).

- PubChem. (n.d.). 6,7-Dimethoxyquinoline-4(1H)-thione.

- Pharmaffiliates. (n.d.). N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide.

- LGC Standards. (n.d.). 6,7-Dimethoxy-4-quinolinol.

- National Center for Biotechnology Information. (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)

- Wube, A. A. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5732.

- National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PubMed Central.

- precisionFDA. (n.d.). 6,7-DIMETHOXY-4-QUINOLINONE.

- BLDpharm. (n.d.). 6,7-Dimethoxyquinolin-4-ol.

Sources

- 1. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 2. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties | MDPI [mdpi.com]

- 3. Buy 6,7-Dimethoxyquinolin-4-ol (EVT-1215790) | 127285-54-5 [evitachem.com]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-6,7-dimethoxyqunioline - Protheragen [protheragen.ai]

- 7. mdpi.com [mdpi.com]

- 8. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to 6,7-Diethoxyquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,7-diethoxyquinolin-4(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly its dimethoxy counterpart, and established chemical principles to provide a reliable resource for researchers. This document covers the compound's chemical identity, including its CAS number, predicted physicochemical properties, a detailed, plausible synthesis protocol based on the Gould-Jacobs reaction, and a discussion of its potential applications in drug discovery, drawing parallels with the known biological activities of the quinolinone scaffold.

Chemical Identity and Physicochemical Properties

6,7-Diethoxyquinolin-4(1H)-one is a heterocyclic compound featuring a quinolinone core substituted with two ethoxy groups at the 6 and 7 positions. The quinolin-4(1H)-one moiety is a tautomeric form of 4-hydroxyquinoline, and this equilibrium is a key feature of its chemical behavior.

CAS Number: 127285-58-9

While this CAS number is assigned to 6,7-diethoxy-4(1H)-quinolone, extensive public data associated with it is scarce. Much of the following information is extrapolated from its well-characterized analog, 6,7-dimethoxyquinolin-4(1H)-one (CAS: 13425-93-9).

Table 1: Chemical Data of 6,7-Diethoxyquinolin-4(1H)-one and its Dimethoxy Analog

| Property | 6,7-Diethoxyquinolin-4(1H)-one (Predicted/Calculated) | 6,7-Dimethoxyquinolin-4(1H)-one (Experimental)[1] |

| Molecular Formula | C₁₃H₁₅NO₃ | C₁₁H₁₁NO₃ |

| Molecular Weight | 233.26 g/mol | 205.21 g/mol |

| Appearance | Predicted: Off-white to light yellow solid | Light orange to yellow powder/crystal |

| Melting Point | Predicted: Lower than the dimethoxy analog due to less efficient crystal packing | 229-233 °C |

| Boiling Point | Predicted: Higher than the dimethoxy analog | Data not readily available |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Soluble in DMSO and DMF |

| pKa | Predicted: Similar to the dimethoxy analog | ~4.26 (predicted) |

Synthesis of 6,7-Diethoxyquinolin-4(1H)-one

The most logical and established method for the synthesis of 4-hydroxyquinolines, and by extension 6,7-diethoxyquinolin-4(1H)-one, is the Gould-Jacobs reaction .[2][3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. A procedural example for the synthesis of the analogous 6,7-dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone from 3,4-dimethoxyaniline provides a strong basis for this proposed synthesis.[5]

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The synthesis begins with the reaction of 3,4-diethoxyaniline with diethyl ethoxymethylenemalonate to form an intermediate, which is then cyclized at high temperature to yield the quinolinone ring system.

Caption: Proposed synthesis of 6,7-Diethoxyquinolin-4(1H)-one via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Gould-Jacobs reaction.[6]

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3,4-diethoxyaniline and 1.1 molar equivalents of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline starting material.

-

After the reaction is complete, allow the mixture to cool. The resulting crude anilinomethylenemalonate intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask, heat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 1-2 hours to effect cyclization.

-

The product, ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

-

Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to remove residual high-boiling solvent.

Step 3: Saponification and Decarboxylation

-

Suspend the crude ethyl ester in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours to achieve saponification.

-

Cool the reaction mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid intermediate.

-

Collect the solid by filtration and wash with water.

-

To decarboxylate, heat the carboxylic acid intermediate above its melting point until the evolution of carbon dioxide ceases. Alternatively, refluxing in a high-boiling solvent can also effect decarboxylation.

-

The resulting solid is the target compound, 6,7-diethoxyquinolin-4(1H)-one, which can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Applications in Drug Development

Anticancer Activity

Many quinolinone derivatives have demonstrated potent anticancer properties through various mechanisms of action.[8] The closely related 6,7-dimethoxyquinolin-4(1H)-one has been investigated as a scaffold for potential tubulin polymerization inhibitors, which are a class of anticancer agents. It is plausible that the diethoxy analog could also serve as a starting point for the development of novel antineoplastic agents. The 6,7-dialkoxy substitution pattern is a common feature in many kinase inhibitors, and derivatives of this scaffold could potentially be explored as inhibitors of receptor tyrosine kinases like c-Met.

Other Potential Therapeutic Areas

The broader family of quinolones is well-known for its antibacterial activity. While the 4-quinolone core in this compound differs from the typical fluoroquinolone antibiotics, the potential for antimicrobial activity cannot be entirely ruled out and may warrant investigation. Additionally, quinoline derivatives have been explored for their activity against various other diseases, including malaria and viral infections.

Safety and Handling

Specific toxicity data for 6,7-diethoxyquinolin-4(1H)-one is not available. However, based on the data for the dimethoxy analog, the following precautions should be taken:

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6,7-Diethoxyquinolin-4(1H)-one represents an intriguing but underexplored member of the quinolinone family. While direct experimental data is limited, its synthesis is readily achievable through established methods like the Gould-Jacobs reaction. Its structural similarity to other biologically active quinolinones, particularly in the anticancer field, makes it a compound of interest for further investigation by researchers and drug development professionals. This guide provides a foundational understanding of its chemistry and a practical approach to its synthesis, paving the way for future studies into its potential therapeutic applications.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

Wikipedia contributors. (2023, December 2). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

- Molinari, R. J., & Paquette, L. A. (2007). The Gould-Jacobs Reaction. Organic Reactions, 1-13.

- El-Sayed, M. A. A., et al. (2019). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. European Journal of Medicinal Chemistry, 182, 111634.

-

PrepChem. (n.d.). Synthesis of 6,7-dimethoxy-3-ethoxycarbonyl-4(1H)-quinolone. Retrieved January 14, 2026, from [Link]

- Conrad, M., & Limpach, L. (1887). Ueber die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

Wikipedia contributors. (2023, October 29). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved January 14, 2026, from [Link]

- Li, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566.

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved January 14, 2026, from [Link]

- Osyanin, V. A., et al. (2011). Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Chemistry of Heterocyclic Compounds, 47(7), 868-875.

Sources

- 1. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of 6,7-Diethoxyquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Diethoxyquinolin-4(1H)-one is a member of the quinolinone class of heterocyclic compounds. The quinolinone scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1] A thorough understanding of the structural and electronic properties of this compound is crucial for its application in pharmaceutical research. This technical guide provides an in-depth analysis of the spectral characteristics of 6,7-Diethoxyquinolin-4(1H)-one, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. While direct experimental data for this specific dietoxy derivative is not widely published, this guide will provide a detailed, predictive analysis based on the well-documented spectral data of its close analog, 6,7-dimethoxyquinolin-4(1H)-one, and the established principles of spectroscopic interpretation for the quinolinone framework.[2]

Molecular Structure and Key Features

The structure of 6,7-Diethoxyquinolin-4(1H)-one consists of a bicyclic quinolinone core with two ethoxy groups substituted at the 6 and 7 positions of the benzene ring. The presence of the electron-donating ethoxy groups, the conjugated system of the quinolinone ring, and the amide-like functionality of the pyridinone ring are key features that dictate its spectral behavior.

Figure 1: Molecular Structure of 6,7-Diethoxyquinolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3][4] For 6,7-Diethoxyquinolin-4(1H)-one, both ¹H and ¹³C NMR spectra will provide characteristic signals that can be assigned to specific atoms in the molecule. The predicted chemical shifts are based on the analysis of related quinolinone structures and the known effects of substituent groups.[3][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6,7-Diethoxyquinolin-4(1H)-one is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridinone ring, the ethoxy group protons, and the N-H proton. The exact chemical shifts can be influenced by the solvent used for the analysis.[6]

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 6H | -CH₃ (ethoxy) |

| ~4.10 | Quartet | 4H | -OCH₂- (ethoxy) |

| ~6.30 | Doublet | 1H | H-3 |

| ~7.15 | Singlet | 1H | H-8 |

| ~7.40 | Singlet | 1H | H-5 |

| ~7.80 | Doublet | 1H | H-2 |

| ~11.5 | Broad Singlet | 1H | N-H |

Interpretation:

-

Ethoxy Groups: The ethoxy groups will each give rise to a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), a classic ethyl group pattern. The shielding effect of the adjacent oxygen atom will push the methylene proton signals downfield.

-

Aromatic Protons: The protons on the benzene ring (H-5 and H-8) are expected to appear as singlets due to the substitution pattern. The H-5 proton is likely to be slightly downfield compared to H-8 due to its proximity to the carbonyl group.

-

Pyridinone Protons: The protons on the pyridinone ring (H-2 and H-3) will appear as doublets due to their coupling to each other. The H-2 proton, being adjacent to the nitrogen atom, is expected to be deshielded and appear at a lower field than the H-3 proton.

-

N-H Proton: The N-H proton of the amide-like functionality will typically appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.[4] The presence of the carbonyl group, the aromatic and vinyl carbons, and the carbons of the ethoxy groups will be clearly distinguishable.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | -CH₃ (ethoxy) |

| ~64.0 | -OCH₂- (ethoxy) |

| ~101.0 | C-8 |

| ~106.0 | C-5 |

| ~110.0 | C-4a |

| ~124.0 | C-3 |

| ~140.0 | C-2 |

| ~145.0 | C-8a |

| ~149.0 | C-6 |

| ~153.0 | C-7 |

| ~175.0 | C-4 (C=O) |

Interpretation:

-

Ethoxy Groups: The methyl and methylene carbons of the ethoxy groups will appear in the upfield region of the spectrum.

-

Aromatic and Vinyl Carbons: The carbons of the quinolinone ring system will resonate in the aromatic region of the spectrum. The carbons directly attached to the electron-donating ethoxy groups (C-6 and C-7) will be shifted downfield. The quaternary carbons (C-4a and C-8a) will also be observed.

-

Carbonyl Carbon: The carbonyl carbon (C-4) will be the most deshielded carbon in the molecule and will appear at a significantly downfield chemical shift.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6,7-Diethoxyquinolin-4(1H)-one will be dominated by absorptions corresponding to the N-H, C-H, C=O, and C-O bonds, as well as the aromatic ring vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretching |

| 3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |

| 1650-1630 | Strong | C=O stretching (amide) |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic) |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

Interpretation:

-

N-H Stretching: A broad absorption in the region of 3200-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group. The broadening is due to hydrogen bonding.

-

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the aromatic ring and the ethoxy groups.

-

C=O Stretching: A strong, sharp absorption band in the 1650-1630 cm⁻¹ region is a key indicator of the carbonyl group of the cyclic amide (lactam).

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyridinone rings will give rise to one or more medium to strong bands in the 1620-1580 cm⁻¹ region.

-

C-O Stretching: The strong absorption band in the 1250-1200 cm⁻¹ region is characteristic of the aryl-alkyl ether C-O stretching of the ethoxy groups.

Figure 3: A simplified protocol for solid-state FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[7] For 6,7-Diethoxyquinolin-4(1H)-one, a soft ionization technique like Electrospray Ionization (ESI) would be suitable to observe the molecular ion.[8]

Predicted Mass Spectrum Data (ESI+)

-

Molecular Ion (M+H)⁺: m/z ≈ 234.11

-

Key Fragments:

-

m/z ≈ 206: Loss of ethylene (C₂H₄) from an ethoxy group.

-

m/z ≈ 178: Loss of a second ethylene molecule or a single loss of ethane and CO.

-

m/z ≈ 150: Further fragmentation involving the quinolinone ring.

-

Interpretation:

The molecular weight of 6,7-Diethoxyquinolin-4(1H)-one is approximately 233.26 g/mol . In positive-ion ESI-MS, the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 234.11.

The fragmentation pattern of quinolinones can be complex, but some general pathways can be predicted.[9][10] The initial fragmentation is likely to involve the loss of neutral molecules from the ethoxy substituents. The loss of an ethylene molecule (28 Da) from one of the ethoxy groups is a common fragmentation pathway for ethoxy-substituted aromatic compounds. Subsequent fragmentation could involve the loss of another ethylene molecule or the cleavage of the quinolinone ring itself.

Figure 4: A plausible fragmentation pathway for 6,7-Diethoxyquinolin-4(1H)-one in ESI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected first.

-

Data Processing: Process the spectrum to correct for any baseline distortions and to identify the peak positions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid to promote protonation.[14]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and intense signal for the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Analyze the spectrum to identify the molecular ion and any significant fragment ions.

Conclusion

The spectral analysis of 6,7-Diethoxyquinolin-4(1H)-one provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its chemical identity and provides valuable insights into its electronic and structural features. While the data presented in this guide are predictive, they are based on sound spectroscopic principles and data from closely related compounds, offering a robust framework for researchers working with this and similar quinolinone derivatives.

References

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- ChemicalBook. (n.d.). 1,4-Diethoxybenzene(122-95-2) 1H NMR spectrum.

- PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.

- Sample preparation for FT-IR. (n.d.).

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

- Lee, T. L. (2006). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 11(11), 19-23.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2).

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2231-2244.

- ResearchGate. (2023). (PDF) Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- LCGC International. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.

- ResearchGate. (n.d.). (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of....

- Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

- Lee, J. C., et al. (2012). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry, 20(17), 5275-5285.

- Nierengarten, J. F. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 2-19.

- MDPI. (2021). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. (2023). PubMed.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2231-2244.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura.

- ResearchGate. (n.d.). (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.

- ResearchGate. (n.d.). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.

- ResearchGate. (n.d.). Design, Synthesis, and Pharmacological Characterization of N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- PubMed Central. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.

- SpectraBase. (n.d.). (6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isoquinolin]-2'(3'H)-yl)(4-ethoxy-3-methoxyphenyl)methanone - Optional[1H NMR] - Spectrum.

- ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- ChemicalBook. (n.d.). 1,4-Diethoxybenzene(122-95-2) 1H NMR spectrum.

Sources

- 1. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2) - Magritek [magritek.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bbhegdecollege.com [bbhegdecollege.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility Profile of 6,7-Diethoxyquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 6,7-Diethoxyquinolin-4(1H)-one, a member of the quinolinone class of heterocyclic compounds. In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust solubility profile based on first principles of physical chemistry, analysis of structurally similar compounds, and established analytical methodologies. We delve into the theoretical underpinnings of its expected solubility behavior in various solvent systems, provide detailed, field-proven protocols for empirical determination, and discuss the profound implications of these properties in the context of drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a major hurdle in early-stage drug discovery, often leading to erratic absorption, low bioavailability, and challenges in developing viable formulations.[1] The quinolinone scaffold and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[2] Understanding the solubility of a specific derivative, such as 6,7-Diethoxyquinolin-4(1H)-one, is therefore a non-negotiable prerequisite for its advancement as a potential therapeutic agent.

This guide serves as a senior-level resource, moving beyond simple data points to explain the causality behind the solubility behavior of 6,7-Diethoxyquinolin-4(1H)-one and to provide the practical tools necessary for its empirical validation.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. The key features of 6,7-Diethoxyquinolin-4(1H)-one are:

-

Quinolin-4-one Core: A bicyclic aromatic system containing a nitrogen atom and a ketone group. This core is capable of keto-enol tautomerism.

-

Ionizable Nitrogen Atom: The nitrogen in the quinoline ring is weakly basic, allowing for protonation under acidic conditions. This is a primary driver of pH-dependent solubility.[3]

-

Diethoxy Substituents: Two ethoxy (-OCH₂CH₃) groups on the benzene ring. These groups are moderately lipophilic and can influence crystal lattice energy and interactions with solvents.

-

Hydrogen Bonding: The N-H group and the carbonyl oxygen are potential sites for hydrogen bonding, which is crucial for interaction with protic solvents.

| Property | Value (for 6,7-Dimethoxy Analog) | Expected Impact on 6,7-Diethoxyquinolin-4(1H)-one |

| Molecular Weight | 205.21 g/mol [4] | Slightly higher (233.26 g/mol ) due to ethyl vs. methyl groups. |

| XLogP3 (Computed) | 1.5[4] | Expected to be slightly higher (more lipophilic) due to the larger alkyl chains of the ethoxy groups. |

| Hydrogen Bond Donor Count | 1[4] | 1 (from the N-H group). |

| Hydrogen Bond Acceptor Count | 3[4] | 3 (from the two ether oxygens and the carbonyl oxygen). |

| pKa (Predicted) | Weakly Basic | The quinoline nitrogen is expected to have a pKa in the range of 4-5, similar to other quinolines.[3] |

Table 1: Key Physicochemical Properties of 6,7-Dimethoxyquinolin-4(1H)-one and their anticipated influence on the target compound, 6,7-Diethoxyquinolin-4(1H)-one.

Theoretical Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5]

pH-Dependent Aqueous Solubility

The most significant factor governing the aqueous solubility of 6,7-Diethoxyquinolin-4(1H)-one is its ionizable nature. As a weak base, its solubility is expected to increase dramatically in acidic conditions due to the protonation of the quinoline nitrogen. This relationship can be modeled by the Henderson-Hasselbalch equation .[6]

Stotal = S0 (1 + 10(pKa - pH))

Where:

-

Stotal is the total solubility at a given pH.

-

S0 is the intrinsic solubility of the neutral form of the molecule.

-

pKa is the acid dissociation constant of the conjugate acid.

At a pH well below the pKa, the compound will exist predominantly as the more soluble cationic species. Conversely, at a pH above the pKa, the less soluble, neutral form will dominate, leading to a significant decrease in solubility. Therefore, a key experimental goal is to determine the intrinsic solubility (S₀) and the pKa.

Caption: pH-dependent ionization and its effect on solubility.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the polarity of the solvent and its ability to form intermolecular bonds with the solute.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents cannot donate hydrogen bonds but can accept them and have large dipole moments. Given the polar nature of the quinolinone core, 6,7-Diethoxyquinolin-4(1H)-one is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Synthesis procedures for related compounds frequently use DMF as a solvent, supporting this prediction.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. The N-H and C=O groups of the quinolinone can interact effectively with alcohols. Qualitative data from the synthesis of related compounds indicates solubility in hot ethanol.[1] Therefore, moderate to high solubility is expected, particularly with heating.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The polar quinolinone structure is unlikely to interact favorably with non-polar solvents. The energy required to break the solute-solute and solvent-solvent interactions would not be compensated by the formation of weak solute-solvent interactions. Consequently, 6,7-Diethoxyquinolin-4(1H)-one is expected to be poorly soluble in non-polar solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aqueous (Acidic) | pH 1-4 Buffers | High | Protonation of the basic nitrogen leads to the formation of a soluble salt.[3] |

| Aqueous (Neutral/Basic) | pH > 6 Buffers, Water | Low (Intrinsic) | The compound exists in its less polar, neutral form.[3] |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[7] |

| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding capabilities. Solubility likely increases with temperature.[1] |

| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle).[5] |

Table 2: Predicted Qualitative Solubility of 6,7-Diethoxyquinolin-4(1H)-one in Various Solvent Classes.

Gold Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To move from theoretical prediction to empirical fact, a rigorously controlled experiment is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached between the dissolved and solid states of the compound.[8]

Sources

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 6. UNIIs, Preferred Substance Names, and their Identified Synonyms | FDA [fda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. noveltyjournals.com [noveltyjournals.com]

The Biological Versatility of the 6,7-Diethoxyquinolin-4(1H)-one Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide

This guide provides an in-depth exploration of the diverse biological activities associated with 6,7-diethoxyquinolin-4(1H)-one derivatives. As a core chemical structure, the quinolinone scaffold has consistently proven to be a "privileged" motif in medicinal chemistry, yielding compounds with significant therapeutic potential. The specific inclusion of 6,7-diethoxy substituents often enhances lipophilicity and modulates electronic properties, leading to potent and selective biological effects. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of mechanistic insights, experimental protocols, and structure-activity relationship (SAR) data to guide future research and development in this promising area.

Core Synthesis Strategy: The Foundation of a Versatile Scaffold

The therapeutic potential of any chemical scaffold is fundamentally linked to its synthetic accessibility. The 6,7-diethoxyquinolin-4(1H)-one core is typically constructed via an acid-catalyzed intramolecular cyclization, a variant of the classic Knorr or Gould-Jacobs quinoline synthesis.

The choice of 3,4-diethoxyaniline as a starting material is critical, as it directly installs the key alkoxy groups at the 6 and 7 positions. The subsequent condensation with a β-ketoester, such as diethyl malonate or a substituted benzoylacetate, forms an anilide intermediate. The crucial step is the high-temperature, acid-catalyzed cyclization, which proceeds via an electrophilic aromatic substitution to form the fused pyridinone ring, yielding the quinolinone core. This robust methodology allows for significant diversification, primarily by varying the β-ketoester component to introduce a wide range of substituents at the C4 position, which is a key determinant of biological activity.

General Synthetic Workflow

Caption: General synthesis of 6,7-diethoxyquinolin-4(1H)-one derivatives.

Anticancer Activity: A Multifaceted Approach to Oncology

The quinolin-4(1H)-one scaffold is a cornerstone of modern anticancer drug design. Derivatives of 6,7-diethoxyquinolin-4(1H)-one, and its closely related dimethoxy analogues, have demonstrated potent cytotoxicity against a broad spectrum of human cancer cell lines through diverse mechanisms of action.

Key Mechanisms of Antitumor Action

Quinolinone derivatives exert their anticancer effects not through a single pathway but by targeting multiple, critical cellular processes, making them robust candidates for overcoming drug resistance.

-

Kinase Inhibition : One of the most significant mechanisms is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and migration. Many quinoline derivatives function as ATP-competitive inhibitors. Specific targets include:

-

c-Met: The HGF/c-Met signaling pathway is vital in cancer development. A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase.[1] Compound 12n from this series showed an IC50 value of 0.030 µM against c-Met and excellent anticancer activity.[1]

-

EGFR (Epidermal Growth Factor Receptor) : Overexpression of EGFR is common in many cancers. Quinazoline derivatives, structurally related to quinolinones, are well-established EGFR inhibitors.[2]

-

Pim-1 Kinase : This kinase is upregulated in many human cancers and promotes cell growth. Quinoline derivatives have been reported as effective Pim-1 inhibitors.[3]

-

Src Kinase : Novel 2-aminospiro[pyrano[3,2-c]quinoline] derivatives have been developed as non-ATP competitive Src kinase inhibitors, effectively inhibiting breast cancer cell migration and proliferation.[3]

-

-

Topoisomerase I Inhibition : Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and cell death. Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been discovered as a new class of Topoisomerase I inhibitors, stabilizing the enzyme-DNA cleavage complex and triggering apoptosis.[4]

-

Tubulin Polymerization Disruption : The microtubule network is essential for cell division. Some quinoline-based compounds, including quinoline-chalcone hybrids and certain 4-phenylquinolin-2(1H)-one analogs, act as tubulin polymerization inhibitors.[5] They often bind to the colchicine binding site, leading to G2/M phase cell cycle arrest and apoptosis.[5]

-

DNA Intercalation and Damage : A fundamental anticancer mechanism for many quinoline analogues is their ability to intercalate between DNA base pairs, interfering with replication and transcription processes.[3][6] This action can also lead to DNA fragmentation, a hallmark of apoptosis.[7]

Signaling Pathway Targeted by Quinolinone Derivatives

Caption: Multifaceted anticancer mechanisms of quinolinone derivatives.

In Vitro Antiproliferative Activity Data

The efficacy of these derivatives is quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. Lower values indicate higher potency.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | Compound 14m | Melanoma (LOX IMVI) | 0.116 | [4] |

| Compound 14m | Leukemia (SR) | 0.133 | [4] | |

| Compound 14m | Renal Cancer (CAKI-1) | 0.188 | [4] | |

| 6,7-Dimethoxy-4-anilinoquinolines | Compound 12n | Lung Cancer (A549) | 1.12 | [1] |

| Compound 12n | Breast Cancer (MCF-7) | 0.85 | [1] | |

| Compound 12n | Gastric Cancer (MKN-45) | 0.26 | [1] | |

| 4-Hydroxyquinolone Analogues | Compound 3g | Colon Carcinoma (HCT116) | Promising Activity | [8] |

| 6,7-Methylenedioxy-4-phenylquinolin-2-one | Compound 12e | Leukemia (HL-60) | Sub-micromolar | [5] |

| Compound 12e | Lung Cancer (H460) | Sub-micromolar | [5] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay This protocol determines the concentration of a compound required to inhibit cell proliferation by 50%.

-

Cell Seeding : Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of the 6,7-diethoxyquinolin-4(1H)-one derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M).

-

Treatment : Seed cells (e.g., H460) in 6-well plates and treat with the test compound (at its IC₅₀ concentration) for 24-48 hours.

-

Cell Harvesting : Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Interpretation : Analyze the resulting DNA content histograms. A significant increase in the cell population in the G2/M peak compared to the control indicates G2/M phase arrest.[5][7]

Antimicrobial Activity: Combating Pathogens and Biofilms

The quinoline core is famous for its role in antimicrobial agents (e.g., fluoroquinolones). 6,7-Diethoxyquinolin-4(1H)-one derivatives extend this legacy, showing promise against a range of bacterial and fungal pathogens.

Mechanisms of Antimicrobial Action

-

DNA Gyrase Inhibition : While not definitively proven for all derivatives, a likely target is the bacterial DNA gyrase enzyme, which is essential for DNA replication.[9] Inhibition of this enzyme is the classic mechanism of quinolone antibiotics.

-

Membrane Damage : Evidence suggests that some derivatives may exert their effect by causing damage to the bacterial cell membrane, leading to a loss of cellular integrity.[9]

-

Anti-Biofilm Activity : Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The quinoline derivative HT61 has been shown to be effective at reducing the viability of Staphylococcus aureus biofilms, a significant cause of healthcare-associated infections.[10]

Spectrum of Antimicrobial Activity

Studies have shown that quinone-4-oxoquinoline derivatives possess broad-spectrum antibacterial activities, in some cases exceeding the potency of commercially available drugs.[9] Activity has been noted against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria, as well as fungi like Candida albicans and Aspergillus clavatus.[9][11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation : Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution : Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB.

-

Inoculation : Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound. This brings the final volume to 100 µL.

-

Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[12]

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases. The quinolinone scaffold and related structures have demonstrated the ability to modulate inflammatory responses.

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Mediators : The primary mechanism involves suppressing the production of key inflammatory molecules. In cellular models, such as LPS-stimulated RAW 264.7 macrophages, related compounds have been shown to inhibit the production of:

-

Signaling Pathway Modulation : This suppression is achieved by interfering with inflammatory signaling pathways. For example, some flavonoids exert their anti-inflammatory effects through the IL-17, TNF, and JAK-STAT pathways.[13]

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of NO, a key inflammatory mediator, in macrophages.

-

Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment : Pre-treat the cells with various concentrations of the 6,7-diethoxyquinolin-4(1H)-one derivative for 1-2 hours.

-

Stimulation : Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells.

-

Incubation : Incubate the plate for 24 hours at 37°C.

-

Griess Reaction : Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Measurement : After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Quantification : Calculate the percentage of NO inhibition compared to the LPS-stimulated control cells.

Conclusion and Future Perspectives

The 6,7-diethoxyquinolin-4(1H)-one scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives stemming from this core exhibit a remarkable breadth of biological activities, with particularly strong evidence for their potential as anticancer agents acting through multiple, complementary mechanisms. Their demonstrated antimicrobial and anti-inflammatory properties further broaden their therapeutic applicability.

Future research should focus on:

-

Lead Optimization : Systematic modification of the core at the N1, C2, and C4 positions to enhance potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling : Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

-

In Vivo Efficacy : Moving the most promising compounds from in vitro assays to in vivo animal models to validate their therapeutic efficacy and assess their safety profiles.

-

Target Deconvolution : Employing advanced chemical biology and proteomic approaches to precisely identify the molecular targets of the most active compounds, further elucidating their mechanisms of action.

The continued exploration of 6,7-diethoxyquinolin-4(1H)-one derivatives holds significant promise for the development of next-generation therapeutics to address critical unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: )

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter

- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )

- Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed. (URL: )

- Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)

- Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one. (URL: )

- Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (URL: )

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: )

- Diastereoselective Synthesis of (–)

- Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives | Request PDF - ResearchG

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (URL: )

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (URL: )

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: )

- Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors - PMC - PubMed Central. (URL: )

- Evaluation of biological activities of quinone-4-oxoquinoline derivatives against pathogens of clinical importance - PubMed. (URL: )

- Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed. (URL: )

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed. (URL: )

- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH. (URL: )

- (PDF) Diastereoselective Synthesis of (–)

- Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - NIH. (URL: )

- Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2- dihydroquinolin-3-yl)

- Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors - PMC - NIH. (URL: )

- Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione - PMC - NIH. (URL: )

- A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed. (URL: )

- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel

- Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity - MDPI. (URL: )

- Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety - PubMed. (URL: )

- Antioxidant and Anti-Inflammatory Effects of 6,3´,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - NIH. (URL: )

- Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - MDPI. (URL: )

- Anti-Inflammatory Activity of 1,4-Naphthoquinones Blocking P2X7 Purinergic Receptors in RAW 264.7 Macrophage Cells - MDPI. (URL: )

- 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed. (URL: )

- 1043-1048 Research Article Synthesis and the antimicrobial activ - JOCPR. (URL: )

Sources

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]